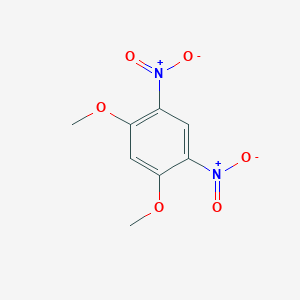

1,5-Dimethoxy-2,4-dinitrobenzene

Übersicht

Beschreibung

1,5-Dimethoxy-2,4-dinitrobenzene is an organic compound with the chemical formula C8H8N2O6. It is a yellow crystalline solid with a strong odor . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Vorbereitungsmethoden

1,5-Dimethoxy-2,4-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction mixture is then processed to obtain the desired product . Another method involves using dichloromethane, acetic acid, and nitric acid under controlled temperature conditions .

Analyse Chemischer Reaktionen

1,5-Dimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other substituents.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,5-Dimethoxy-2,4-dinitrobenzene serves as a valuable precursor in the synthesis of various organic compounds. It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This property makes it useful in developing pharmaceuticals and agrochemicals. For instance, derivatives of this compound have been utilized in N-arylation reactions with azoles to create azolyl-dimethoxybenzenes.

Analytical Chemistry

In analytical chemistry, this compound has potential applications as a derivatization reagent. Its derivatives have been explored for their ability to enhance the fluorescence detection of aromatic aldehydes in liquid chromatography. Such properties suggest that this compound could be developed into sensitive analytical tools for detecting various organic compounds.

Biochemical Studies

The biological activity of this compound has been investigated concerning its interaction with biological macromolecules such as proteins and DNA. The compound's nitro groups can form adducts with nucleophiles in biological systems, potentially leading to oxidative stress and cellular toxicity. This interaction highlights its relevance in pharmacological studies and toxicology.

Case Study 1: Antioxidant Response Activation

A study demonstrated that derivatives of this compound could activate the antioxidant response element (ARE), which upregulates detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1). This suggests potential applications in cancer prevention through chemopreventive mechanisms.

Case Study 2: Cytotoxicity Evaluation

In vitro studies have shown that derivatives exhibit IC50 values lower than standard chemotherapeutics like adriamycin and cisplatin against certain cancer cell lines. This indicates stronger cytotoxic effects and positions this compound as a candidate for further development in cancer therapeutics.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals and agrochemicals; N-arylation reactions | |

| Analytical Chemistry | Derivatization reagent for fluorescence detection | |

| Biochemical Studies | Interaction with proteins/DNA; potential oxidative stress implications | |

| Antioxidant Activation | Activation of detoxifying enzymes; chemopreventive potential | |

| Cytotoxicity | Stronger cytotoxic effects than standard chemotherapeutics |

Wirkmechanismus

The compound exerts its effects through the activation of the antioxidant response element (ARE). It upregulates the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) and enhances the production of glutathione (GSH). This leads to the induction of heme oxygenase 1 (HO1), which has anti-inflammatory activity. The compound promotes the translocation of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) into the nuclei, leading to subsequent ARE activation .

Vergleich Mit ähnlichen Verbindungen

1,5-Dimethoxy-2,4-dinitrobenzene is structurally related to other substituted benzene derivatives, such as:

1,2-Dimethoxy-4,5-dinitrobenzene: Similar in structure but with different positioning of methoxy and nitro groups.

1,3-Dimethoxybenzene: Lacks nitro groups and has different chemical properties.

1,4-Dimethoxy-2,5-dinitrobenzene: Another isomer with distinct reactivity and applications.

These compounds share some chemical properties but differ in their reactivity and applications, making this compound unique in its specific uses and effects.

Biologische Aktivität

1,5-Dimethoxy-2,4-dinitrobenzene is a compound of considerable interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound (C₉H₈N₂O₄) is characterized by two methoxy groups and two nitro groups attached to a benzene ring. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution.

The primary biological activity of this compound is linked to its ability to activate the antioxidant response element (ARE) . This activation leads to the upregulation of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), which play crucial roles in cellular defense against oxidative stress .

Key Mechanisms:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where it interacts with various nucleophiles.

- Antioxidant Activity: Activation of ARE enhances cellular antioxidant defenses, potentially protecting against oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Its ability to induce the expression of protective enzymes contributes to its potential therapeutic applications in conditions characterized by oxidative stress.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer types using assays like the MTS assay .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.2 | |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | MCF7 | 12.8 | |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | A549 | 18.5 |

Study on Antioxidant Mechanisms

In a study focusing on the antioxidant mechanisms of dimethoxy-substituted nitrobenzenes, it was found that these compounds significantly reduced markers of oxidative stress in vitro. The study highlighted the role of NQO1 in mediating these effects and suggested potential applications in treating diseases linked to oxidative damage .

Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound derivatives revealed promising results against several cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability through standard cytotoxicity assays .

Findings:

- The compound showed selective toxicity towards cancer cells compared to normal cells.

- Mechanistic studies indicated that apoptosis was a significant mode of cell death induced by these compounds.

Eigenschaften

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?

A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to this compound in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.